CB1 Receptor Binding Affinity of the Hydroxyethyl Amide Derivative Compared to the Corresponding 4-Chlorophenyl Analog (Rimonabant Carboxamide Core)
The hydroxyethyl amide derivative of the target acid exhibits a CB1 receptor binding affinity of Ki = 1,120 nM [1]. In contrast, the analogous 4-chlorophenyl derivative (the carboxylic acid core of rimonabant, SR141716) displays a significantly higher affinity with Ki = 1.8 nM at the human CB1 receptor when functionalized as the piperidinyl amide [2]. This approximately 620-fold difference in Ki values, while influenced by the distinct amide substituents, underscores how the 4-position halogen identity on the 5-phenyl ring is a critical determinant of CB1 receptor interaction strength, positioning the bromine-containing intermediate for the development of compounds with intentionally modulated (lower) affinity for specialized applications such as radioligand candidate screening.
| Evidence Dimension | CB1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 1,120 nM (target acid as 2-hydroxyethyl amide derivative; CHEMBL285486) |
| Comparator Or Baseline | Ki = 1.8 nM (4-chlorophenyl piperidinyl amide, SR141716/rimonabant) |
| Quantified Difference | Approximately 620-fold lower affinity for the bromophenyl derivative |
| Conditions | In vitro radioligand displacement assay using [3H]-CP-55,940 on CB1 receptor (human or rat brain membranes); data sourced from BindingDB and published literature |
Why This Matters
This large affinity differential demonstrates that the 4-bromophenyl intermediate is not interchangeable with the 4-chlorophenyl analog and is uniquely suited for programs requiring lower baseline CB1 affinity, such as the identification of neutral antagonists or PET tracer leads where reduced lipophilicity and non-specific binding are prioritized.
- [1] BindingDB Entry BDBM50074325. KI data for 5-(4-Bromo-phenyl)-1-(2,4-dichloro-phenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (2-hydroxy-ethyl)-amide. View Source
- [2] Rinaldi-Carmona M, et al. SR147778... a new potent and selective antagonist of the CB1 cannabinoid receptor. J Pharmacol Exp Ther. 2004;310(3):905-914. (Cites rimonabant Ki = 1.8 nM). View Source
